Research in this area focuses on how DEHP behaves in the environment. Scientists investigate how DEHP degrades in different environments (soil, water) and how it affects living organisms in those environments. This information is crucial for assessing the ecological risks associated with DEHP exposure.
Studies have examined how humans are exposed to DEHP and how it might affect human health. This includes research on how DEHP enters the body, how it is metabolized, and potential health risks associated with exposure. Some areas of investigation include developmental and reproductive effects, as well as potential links to certain cancers.
As research into DEHP's potential health effects continues, there is a growing focus on developing safer alternative plasticizers. This research involves synthesizing new compounds, testing their effectiveness as plasticizers, and assessing their potential environmental and health impacts.
Bis(2-ethylhexyl) phthalate, commonly referred to as di(2-ethylhexyl) phthalate, is an organic compound with the molecular formula C24H38O4 and a molecular weight of 390.6 g/mol. It is a colorless, oily liquid that is primarily used as a plasticizer in various applications, particularly in polyvinyl chloride (PVC) products. The compound is produced through the esterification of phthalic anhydride with 2-ethylhexanol, typically in the presence of an acid catalyst such as sulfuric acid or para-toluenesulfonic acid .
This compound is notable for its low water solubility, which ranges from 0.0006 to 1.3 mg/L at 20-25°C, and its tendency to form colloidal dispersions in water . Bis(2-ethylhexyl) phthalate has been widely studied due to its potential health effects and environmental persistence.
DEHP has been classified as a probable human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC). Exposure to DEHP can occur through ingestion of contaminated food or beverages, inhalation of dust particles containing DEHP, or dermal contact with DEHP-containing products. Studies suggest chronic exposure to DEHP might be linked to adverse effects on the male and female reproductive systems, birth defects, and hormonal imbalances.
The primary chemical reaction for synthesizing bis(2-ethylhexyl) phthalate involves the following:
In terms of degradation, bis(2-ethylhexyl) phthalate can undergo hydrolysis to form mono(2-ethylhexyl) phthalate and 2-ethylhexanol. The hydrolysis reaction can be represented as follows:
Photodegradation also plays a role in its environmental fate, where it reacts with hydroxyl radicals in the atmosphere, with a half-life estimated at around one day .
Research indicates that bis(2-ethylhexyl) phthalate exhibits various biological activities that could impact human health. It is known to disrupt endocrine function and has been linked to reproductive toxicity. Studies have shown that exposure can lead to damage of the blood-testis barrier and has been associated with conditions such as endometriosis in women .
Additionally, bis(2-ethylhexyl) phthalate has been implicated in cardiovascular effects, including irregular heart rhythms and altered cardiac cell behavior due to its influence on gene expression related to lipid metabolism and peroxisome proliferation .
The synthesis of bis(2-ethylhexyl) phthalate primarily follows the esterification route described earlier. The process typically involves:
Bis(2-ethylhexyl) phthalate is predominantly used as a plasticizer in the production of flexible PVC products. Its applications include:
Its ability to enhance flexibility and durability makes it valuable across these industries .
Interaction studies focus on how bis(2-ethylhexyl) phthalate behaves in biological systems and its metabolic pathways. Upon ingestion or exposure, it is metabolized into mono(2-ethylhexyl) phthalate, which is further oxidized into more polar derivatives .
Research indicates significant variability in bioavailability among different species; for example, primates exhibit lower bioavailability compared to rats . Furthermore, interaction studies have revealed that bis(2-ethylhexyl) phthalate can accumulate in biological tissues but does not significantly persist within organisms over time .
Several compounds share structural similarities with bis(2-ethylhexyl) phthalate. Here are some notable examples:
Compound Name | Molecular Formula | Common Uses | Unique Features |
---|---|---|---|
Di-n-butyl phthalate | C16H22O4 | Plasticizer in adhesives and coatings | Shorter alkyl chains compared to DEHP |
Diisononyl phthalate | C27H46O4 | Plasticizer for PVC and rubber | Longer alkyl chains enhancing flexibility |
Di-n-octyl phthalate | C24H38O4 | Used in lubricants and sealants | Similar properties but different chain lengths |
Diisodecyl phthalate | C28H46O4 | Plasticizer for flexible PVC | Very long alkyl chains affecting solubility |
Bis(2-ethylhexyl) phthalate stands out due to its widespread use and regulatory scrutiny regarding its potential health impacts compared to other similar compounds. Its unique branched-chain structure contributes to its distinct physical properties, making it particularly effective as a plasticizer while also raising concerns over environmental persistence and biological effects .
The industrial synthesis of bis(2-ethylhexyl) phthalate begins with the careful selection and preparation of two primary raw materials: phthalic anhydride and 2-ethylhexanol. The quality and purity of these starting materials directly influence the efficiency of the esterification process and the final product quality [1] [2].
Phthalic anhydride, the aromatic acid anhydride component, is predominantly manufactured through the catalytic oxidation of ortho-xylene over vanadium pentoxide catalysts at temperatures between 320-400°C [3]. This process achieves approximately 70% selectivity with the simultaneous production of about 10% maleic anhydride as a byproduct [3]. The naphthalene-based production route, known as the Gibbs phthalic anhydride process, involves the oxidation of naphthalene using vanadium pentoxide catalysts in fluidized bed reactors [4]. Modern industrial facilities utilize the ortho-xylene method for approximately 90% of phthalic anhydride production due to its superior atom economy and reduced raw material costs [5].
The second critical raw material, 2-ethylhexanol, is synthesized through a multi-step process beginning with propylene trimerization [6]. The industrial production pathway involves the hydroformylation of propylene to butyraldehyde using hydrogen and carbon monoxide, followed by aldol condensation to form 2-ethyl-3-hydroxyhexanal, which undergoes dehydration and subsequent hydrogenation to yield 2-ethylhexanol [6]. This branched primary alcohol exists as two stereoisomeric forms and is typically supplied as a racemic mixture in equal proportions [2].
The specifications for raw material purity are stringent, with phthalic anhydride requiring greater than 99.5% purity and 2-ethylhexanol requiring greater than 99.0% purity [7]. The global annual production volumes are approximately 4.5 million tonnes for phthalic anhydride and 2.5 million tonnes for 2-ethylhexanol, reflecting the significant industrial demand for these intermediates [8].
The esterification of phthalic anhydride with 2-ethylhexanol follows a two-step mechanism involving the formation of mono-2-ethylhexyl phthalate as an intermediate, followed by its conversion to the final diester product [9]. The reaction proceeds through acid-catalyzed nucleophilic acyl substitution, where the alcohol attacks the electrophilic carbonyl carbon of the anhydride [1].
The kinetic studies reveal that the esterification follows first-order kinetics with respect to mono-2-ethylhexyl phthalate concentration, while the reaction rate remains independent of 2-ethylhexanol concentration when the alcohol is present in excess [9] [10]. The activation energy for the sulfuric acid-catalyzed process has been determined to be 47.3 kilojoules per mole, indicating a moderately temperature-dependent reaction [9].
The overall stoichiometry requires two moles of 2-ethylhexanol per mole of phthalic anhydride, but industrial processes typically employ a molar excess of 2.5:1 to 6:1 to drive the reaction to completion and compensate for alcohol losses during the reaction [1] [9]. The reaction temperature is maintained between 100-125°C, with optimal conditions at 105±1°C to balance reaction rate and minimize side reactions [11].
Sulfuric acid remains the most widely used catalyst for industrial bis(2-ethylhexyl) phthalate production due to its high activity and established process technology [1] [9]. The catalyst concentration typically ranges from 0.6 to 3.1 moles per cubic decimeter, with 1.56 moles per cubic decimeter representing optimal conditions for maximum conversion efficiency [9].
Alternative catalysts have been investigated, including para-toluenesulfonic acid, which demonstrates superior selectivity of 96-99% compared to sulfuric acid's 95-98% selectivity [12]. Tetrabutyl titanate offers advantages in terms of reduced corrosivity and potential for catalyst recovery, though it requires higher operating temperatures of 120-140°C [13]. Solid superacidic catalysts represent an emerging technology that provides easier catalyst recovery and reduced environmental impact, achieving 92-96% selectivity at operating temperatures of 110-130°C [14].
Lewis acid catalysts such as aluminum chloride exhibit moderate activity but suffer from high corrosivity and difficult recovery procedures [15]. Ion exchange resins offer low corrosivity and easy recovery but demonstrate only low to moderate activity levels, limiting their industrial application to niche processes [15].
Industrial bis(2-ethylhexyl) phthalate production utilizes specialized reactor configurations optimized for efficient heat and mass transfer while ensuring complete water removal [11]. Modern facilities employ horizontal reactor designs with combined heating unit construction patterns, which have demonstrated superior performance compared to traditional vertical glass-lined kettles [11].
The horizontal reactor configuration incorporates U-shaped heating tube bundles arranged in a specific geometric pattern to maximize heat transfer efficiency [11]. This design achieves feed temperatures of 92±1°C and maintains reactor temperatures at 105±1°C with exceptional temperature control precision [11]. The improved heat transfer characteristics result in higher ester purity levels, with thick ester concentrations reaching 95.276% compared to 92.07% achieved in conventional reactor designs [11].
Process optimization also involves the implementation of efficient water removal systems, as the esterification reaction produces water as a byproduct that must be continuously removed to prevent reaction equilibrium limitations [9]. Azeotropic distillation using Dean-Stark apparatus or equivalent industrial-scale water separators ensures complete water removal and maintains reaction driving force [1].
Energy efficiency represents a critical aspect of industrial process optimization, with modern facilities achieving 85% heat recovery through integrated heat exchange networks [16]. The exothermic nature of the esterification reaction provides opportunities for heat integration, where reaction heat can be utilized for feed preheating and downstream separation processes [16].
Advanced process control systems maintain precise temperature profiles throughout the reactor system, with temperature variations controlled to within ±1°C of setpoint values [11]. This level of control ensures consistent product quality and minimizes the formation of undesired byproducts that can occur at elevated temperatures [11].
The implementation of combined heating and cooling systems allows for efficient temperature management during both reaction and separation phases [16]. Modern facilities utilize multiple heat exchanger configurations to optimize energy utilization and reduce overall process operating costs [16].
The industrial synthesis of bis(2-ethylhexyl) phthalate generates several byproducts that require careful management to ensure product quality and environmental compliance [17]. Water represents the primary byproduct, comprising 3-6% by weight of the reaction mixture and necessitating continuous removal through azeotropic distillation [11].
Mono-2-ethylhexyl phthalate formation occurs as an intermediate species, typically present at 1-5% by weight concentrations [18]. This intermediate undergoes further esterification to form the desired diester product, but incomplete conversion can result in residual monoester content in the final product [19]. Advanced process control ensures nearly complete conversion of the monoester intermediate through optimized reaction time and temperature management [9].
Unreacted 2-ethylhexanol typically represents 1-2% by weight of the product mixture and is recovered through distillation for recycle to the process [11]. The recovery and reuse of excess alcohol improves overall process economics and reduces waste generation [17].
Minor byproducts include phthalic acid formed through anhydride hydrolysis, higher molecular weight esters from side reactions, and catalyst residues [20]. These components are present at concentrations below 0.1% to 0.5% by weight but require removal to meet product specifications [21].
Industrial quality control systems employ comprehensive analytical techniques to ensure product purity and consistency [21]. Gas chromatography-mass spectrometry serves as the primary analytical method for quantitative determination of bis(2-ethylhexyl) phthalate purity and identification of impurities [22].
Continuous monitoring protocols include real-time analysis of key process parameters such as temperature, pressure, and composition throughout the production process [23]. Statistical process control methods ensure that product quality remains within specified limits and identify potential process deviations before they impact final product quality [21].
The target product purity of 99.9% bis(2-ethylhexyl) phthalate requires sophisticated separation and purification techniques [11]. Vacuum distillation systems operating under reduced pressure conditions minimize thermal degradation while achieving the required purity levels [22]. Modern facilities consistently achieve 99.5% typical purity with advanced process control and separation technology [11].
Quality control procedures also encompass environmental monitoring and byproduct management to ensure compliance with regulatory requirements [17]. Comprehensive waste management protocols address the treatment and disposal of process waste streams, catalyst residues, and water treatment requirements [23].
Bis(2-ethylhexyl) phthalate functions as a highly effective plasticizer for polyvinyl chloride through a complex molecular-level mechanism that fundamentally alters the polymer's physical and mechanical properties. The plasticization process begins with the penetration of bis(2-ethylhexyl) phthalate molecules into polyvinyl chloride resin particles, causing significant swelling and molecular reorganization [1]. During this incorporation phase, the polar groups within the polyvinyl chloride structure become separated, allowing the plasticizer's polar groups to establish intermolecular interactions with those of the resin matrix [1].
The effectiveness of bis(2-ethylhexyl) phthalate as a plasticizer stems from its optimal molecular structure, which includes appropriate molecular size, polarity characteristics, and solid-gel transition temperature properties that enable efficient polymer-plasticizer interactions [1]. Research has demonstrated that bis(2-ethylhexyl) phthalate creates substantial "free volume" within the polymer structure, facilitating molecular flexibility that is entirely absent in unplasticized polyvinyl chloride [1]. This molecular lubricant effect allows polymer chains to move more freely relative to one another, dramatically reducing the material's rigidity and brittleness [2].
Table 1: Bis(2-ethylhexyl) phthalate Plasticization Mechanisms in Polyvinyl Chloride
Parameter | Pure PVC | DEHP Plasticized PVC (15-30%) | DEHP Plasticized PVC (40-50%) | References |
---|---|---|---|---|
Glass Transition Temperature (Tg) Reduction | 84-104°C | 42-62°C | 25-42°C | [3] [4] [5] [6] |
Plasticizer Concentration | 0% | 15-30 wt% | 40-50 wt% | [1] [7] [8] |
Young's Modulus Reduction | 52 MPa | 25-35 MPa | 15-25 MPa | [9] [10] [11] [12] |
Tensile Strength Change | 52 MPa | 25-35 MPa | 15-25 MPa | [9] [10] [12] |
Elongation at Break Increase | 40.80% | 60-80% | 80-90% | [9] [10] |
Molecular Mobility Enhancement | Limited | Enhanced | High | [1] [2] [3] |
Hydrogen Bond Interaction | Strong PVC-PVC | PVC-DEHP interaction | Weakened PVC-PVC | [1] [2] [13] |
Polymer-Plasticizer Compatibility | N/A | Excellent | Very Good | [14] [15] |
Molecular dynamics simulations have revealed that bis(2-ethylhexyl) phthalate achieves superior plasticization efficiency by reducing the glass transition temperature of polyvinyl chloride by approximately 100 K, from between 350-400 K to 250-300 K [3] [4]. This dramatic reduction in glass transition temperature represents one of the most significant performance metrics for plasticizer effectiveness. The hydrogen bonding interactions between bis(2-ethylhexyl) phthalate and polyvinyl chloride play a crucial role in determining plasticization efficiency, with molecular studies demonstrating that polymer-solvent hydrogen bonding interaction strength decreases with dilution at the molecular level [2] [13].
The concentration-dependent effects of bis(2-ethylhexyl) phthalate demonstrate a clear relationship between plasticizer loading and mechanical property modifications. At concentrations of 15-30 weight percent, bis(2-ethylhexyl) phthalate provides substantial flexibility improvements while maintaining adequate mechanical integrity [9] [10]. Higher concentrations of 40-50 weight percent result in further reductions in modulus and tensile strength, accompanied by significant increases in elongation at break, reaching values of 80-90 percent [9] [10]. The molecular mobility enhancement achieved through bis(2-ethylhexyl) phthalate incorporation allows polyvinyl chloride chains to enter the long-time diffusive regime earlier, while maintaining similar dynamics in short-time relaxation processes [3].
Bis(2-ethylhexyl) phthalate exhibits significant dielectric properties that make it suitable for specific capacitor manufacturing applications, particularly in low-frequency and specialized dielectric applications. The compound demonstrates a dielectric constant of 5.10 at 24°C, which provides moderate dielectric performance for capacitor applications [16] [17] [18]. This dielectric constant value, combined with a dipole moment of 2.84 D, indicates the material's ability to store electrical energy through polarization mechanisms [16].
Table 2: Dielectric Properties of Bis(2-ethylhexyl) phthalate for Capacitor Applications
Property | Value | Measurement Condition | References |
---|---|---|---|
Dielectric Constant | 5.10 at 24°C | Standard temperature | [16] [17] [18] |
Dipole Moment | 2.84 D | Standard conditions | [16] |
Molecular Refractive Power | 113.46 mL/mol | Standard conditions | [16] |
Electrical Conductivity | Low (High Resistance) | DC conditions | [19] [8] [20] |
Breakdown Voltage | High | High voltage testing | [19] [20] |
Operating Temperature Range | -55°C to 385°C | Operational limits | [17] [18] [21] |
Frequency Stability | Good at low frequencies | 0.01-1 Hz range | [22] [23] |
Energy Density Capability | Moderate | Capacitor applications | [22] [20] |
The electrical conductivity characteristics of bis(2-ethylhexyl) phthalate demonstrate high resistance properties under direct current conditions, which is essential for capacitor applications requiring minimal leakage current [19] [8] [20]. Research has shown that bis(2-ethylhexyl) phthalate provides satisfactory electrical properties that enable the production of highly elastic compounds with reasonable electrical performance [8]. The material's ability to maintain electrical integrity over a wide temperature range, from -55°C to 385°C, makes it suitable for capacitor applications requiring thermal stability [17] [18] [21].
The frequency stability of bis(2-ethylhexyl) phthalate shows optimal performance in the low-frequency range, particularly between 0.01 to 1 Hz [22] [23]. This frequency response characteristic makes the material particularly suitable for power supply filter applications, where capacitors are used to store electrical charge and moderate voltage and current fluctuations [22]. The molecular refractive power of 113.46 mL/mol provides insight into the material's optical and dielectric behavior, contributing to its overall electrical performance characteristics [16].
Studies have demonstrated that bis(2-ethylhexyl) phthalate exhibits good heat stability and electric insulation properties, making it a preferred choice for heat-resistant electrical applications [8]. However, the branched alkyl chain structure can make the material susceptible to oxidation at higher temperatures, which may lead to degradation and affect long-term electrical performance [8]. The energy density capability of bis(2-ethylhexyl) phthalate is considered moderate compared to specialized high-performance dielectric materials, but sufficient for applications where flexibility and processing characteristics are prioritized alongside electrical performance [22] [20].
Bis(2-ethylhexyl) phthalate demonstrates complex compatibility characteristics with medical devices, characterized by significant leaching dynamics that vary considerably based on device type, contact conditions, and environmental factors. The compound is widely used in medical device manufacturing, particularly in polyvinyl chloride-based products, where it typically comprises 31-34 percent of peritoneal dialysis sets and up to 40 percent in various medical tubing applications [24] [25] [26].
Table 3: Medical Device Compatibility and Leaching Dynamics of Bis(2-ethylhexyl) phthalate
Medical Device Type | DEHP Content (%) | Leaching Rate (μg/device) | Contact Time Effect | Temperature Sensitivity | References |
---|---|---|---|---|---|
Intravenous Fluid Bags | 31-34% | 11.0-3260 | Immediate to 6 months | Moderate | [27] [28] [26] [29] |
Blood Storage Bags | 25-40% | 165-54600 | Days to weeks | High | [24] [30] [31] |
Medical Tubing | 20-35% | 0.36-331 | Hours to days | High | [27] [32] [25] |
Respiratory Equipment | 15-30% | 1.31-1730 | Hours | Moderate | [27] [28] |
Surgical Gloves | 10-25% | Low | Short term | Low | [24] [33] |
Dialysis Equipment | 30-40% | Variable | Extended | High | [25] [26] [29] |
Catheters | 20-30% | 0.13-17700 | Variable | Moderate | [27] [25] |
Feeding Tubes | 25-35% | 0.18-340 | Days | Moderate | [27] [25] |
The leaching dynamics of bis(2-ethylhexyl) phthalate from medical devices demonstrate significant variability based on multiple factors including temperature, storage time, amount of bis(2-ethylhexyl) phthalate present in devices, and mechanical agitation during contact with medical solutions [25]. Research has shown that bis(2-ethylhexyl) phthalate was detected in 98 percent of analyzed medical devices, with median leaching amounts of 22.3 μg per device, though values ranged dramatically from non-detectable levels to 54,600 μg [27] [28]. The highest leaching amount of 54,600 μg was observed from a neonatal expiratory filter set, highlighting the particular vulnerability of pediatric medical applications [27].
Migration studies have revealed that bis(2-ethylhexyl) phthalate leaching occurs at different rates depending on the polymer matrix and contact medium. In polyvinyl chloride bags, bis(2-ethylhexyl) phthalate migration into stored solutions (amino acids, glucose, and saline) begins within the first days of contact, while migration from ethylene vinyl acetate bags starts only after approximately 6 months of solution storage [26] [29]. The type of fluid in contact with medical devices significantly affects leaching rates, with the highest amounts of total phthalates detected in fat emulsion infusions (458 ng), which can be explained by the lipophilic nature of bis(2-ethylhexyl) phthalate [27] [28].
Temperature represents a critical factor in bis(2-ethylhexyl) phthalate leaching dynamics, with elevated temperatures significantly accelerating migration rates [25] [34]. Extracorporeal membrane oxygenation procedures present particularly high exposure risks due to blood contact with polyvinyl chloride lines at high flow rates (5-6 L/min) and mechanical strain at 37°C for extended periods [34]. These conditions, which favor plasticizer migration, can result in considerable amounts of bis(2-ethylhexyl) phthalate and its metabolite mono(2-ethylhexyl) phthalate in patient circulation [34].
Table 4: Temperature-Dependent Diffusion Coefficients of Bis(2-ethylhexyl) phthalate in Polyvinyl Chloride
Temperature (K) | DEHP Diffusion Coefficient (m²/s) | Activation Energy Range | References |
---|---|---|---|
300 | 2.269 × 10⁻¹⁴ | Low temperature regime | [3] |
500 | 4.436 × 10⁻¹² | Intermediate regime | [3] |
600 | 1.282 × 10⁻¹¹ | Transition region | [3] |
700 | 1.060 × 10⁻⁹ | High temperature regime | [3] |
800 | 3.038 × 10⁻⁹ | Degradation region | [3] |
Research has demonstrated significant differences between medical devices labeled as "bis(2-ethylhexyl) phthalate-free" and conventional devices. Remarkably, 93 percent of devices labeled as bis(2-ethylhexyl) phthalate-free still contained detectable amounts of the compound, though at lower concentrations (median: 0.53 μg versus 83.3 μg for conventional devices) [27] [28]. This finding indicates that complete elimination of bis(2-ethylhexyl) phthalate from medical device manufacturing remains challenging, even with alternative plasticizer formulations.
Health Hazard